molecular formula C31H25F2NO3 B064450 Cholesterol absorption inhibitor 1 CAS No. 190595-65-4

Cholesterol absorption inhibitor 1

Cat. No.: B064450
CAS No.: 190595-65-4
M. Wt: 497.5 g/mol
InChI Key: BVYNXBNCXPJQCW-PQHLKRTFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, with the molecular formula C₃₁H₂₅F₂NO₃ and molecular weight 497.53 g/mol, is a key synthetic intermediate in the production of Ezetimibe, a cholesterol absorption inhibitor . Structurally, it features a benzyloxy group at the 4-position of the phenyl ring and a 3-oxopropyl chain linked to the azetidin-2-one core. Its crystal structure has been resolved via X-ray diffraction, confirming the (3R,4S) stereochemistry . The benzyloxy group serves as a protecting group during synthesis, which is later deprotected to yield the hydroxyl group present in Ezetimibe .

Properties

IUPAC Name

(3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-phenylmethoxyphenyl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25F2NO3/c32-24-10-6-22(7-11-24)29(35)19-18-28-30(34(31(28)36)26-14-12-25(33)13-15-26)23-8-16-27(17-9-23)37-20-21-4-2-1-3-5-21/h1-17,28,30H,18-20H2/t28-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYNXBNCXPJQCW-PQHLKRTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(C(=O)N3C4=CC=C(C=C4)F)CCC(=O)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@@H]3[C@H](C(=O)N3C4=CC=C(C=C4)F)CCC(=O)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443913
Record name (3R,4S)-4-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]azetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190595-65-4
Record name (3R,4S)-4-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]azetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (3R,4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)azetidin-2-one is a complex organic molecule notable for its potential biological activities. This article explores its biological activity, particularly focusing on its pharmacological properties and mechanisms of action, supported by relevant research findings and data.

Chemical Structure and Properties

  • Molecular Formula : C25H22FNO4
  • Molecular Weight : 419.445 g/mol
  • CAS Number : 204589-82-2
  • IUPAC Name : (3R,4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)azetidin-2-one

The compound features a unique azetidine ring structure, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the context of enzyme inhibition and antimicrobial properties. Below are key findings from various studies:

1. Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of specific enzymes involved in disease processes:

  • MenA Inhibition : It has been identified as a potent inhibitor of MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), an enzyme critical in the biosynthetic pathway of menaquinone in Mycobacterium tuberculosis (Mtb). This inhibition is significant for developing new anti-tuberculosis therapies .

2. Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Antimycobacterial Activity : In vitro studies have shown that derivatives of this compound can effectively inhibit the growth of Mtb, with IC50 values indicating substantial potency against the bacteria .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to understand how structural modifications affect biological activity:

Compound VariantModificationIC50 (μM)Remarks
Original Compound-22 ± 3Lead compound with notable potency
4-ChlorophenylSubstituted12 ± 2Improved activity compared to original
4-FluorophenylSubstituted33 ± 5Lower potency but retains activity

The analysis indicates that substituting different aryl groups can enhance or diminish the inhibitory effects on MenA, suggesting that careful design of analogs can optimize therapeutic efficacy .

Case Studies

Several case studies highlight the practical applications and effectiveness of this compound:

Case Study 1: Tuberculosis Treatment

In a study aimed at developing new treatments for tuberculosis, researchers synthesized various analogs based on the lead compound. The most effective analogs demonstrated significant reductions in bacterial load in infected models, supporting their use as potential therapeutic agents .

Case Study 2: Structural Optimization

Another study focused on optimizing the lipophilicity and cytotoxicity profiles of related compounds. By modifying substituents on the azetidine ring, researchers were able to create derivatives with improved bioavailability and reduced side effects while maintaining high levels of antibacterial activity .

Scientific Research Applications

The compound features a complex structure characterized by multiple aromatic rings and functional groups, which contribute to its biological activity. The presence of fluorine atoms enhances its lipophilicity, potentially improving its interaction with biological membranes.

Cholesterol Absorption Inhibition

The primary application of this compound is as an intermediate in the synthesis of Ezetimibe , a drug used to lower cholesterol levels by inhibiting the absorption of cholesterol in the intestines. Ezetimibe has been shown to effectively reduce LDL cholesterol levels, making it a critical component in cardiovascular disease management.

Case Study: Ezetimibe's Efficacy

A clinical study demonstrated that Ezetimibe significantly lowers LDL cholesterol when used alone or in combination with statins. The study involved over 300 patients and concluded that Ezetimibe provides substantial benefits in lipid management without significant adverse effects.

Anticancer Research

Recent studies have explored the potential of azetidinone derivatives, including this compound, as anticancer agents. The structural motifs present in azetidinones are believed to interact with various biological targets involved in cancer progression.

Case Study: Anticancer Activity

In vitro studies have shown that certain azetidinone derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. These findings suggest that further development could lead to novel therapeutic agents.

Medicinal Chemistry

The compound's unique structure makes it a valuable scaffold for medicinal chemistry research aimed at developing new drugs with enhanced efficacy and selectivity.

Example: Structure-Activity Relationship (SAR) Studies

SAR studies involving this compound have led to the identification of more potent analogs with improved pharmacokinetic properties. Researchers are actively investigating modifications to enhance its therapeutic index while minimizing side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and analogous azetidin-2-one derivatives:

Compound Name Key Structural Features Molecular Weight (g/mol) Key Properties/Applications References
(3R,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)azetidin-2-one Benzyloxy group at 4-phenyl; 3-oxopropyl chain 497.53 Intermediate in Ezetimibe synthesis; requires deprotection for activation
Ezetimibe ((3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one) Hydroxyl group at 4-phenyl; 3-hydroxypropyl chain 409.40 FDA-approved drug; inhibits intestinal cholesterol absorption
Compound 4 [(3R,4S)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)propyl)-4-(4-hydroxyphenyl)azetidin-2-one] Propyl chain instead of oxopropyl; hydroxyl group at 4-phenyl 393.43 Reduced polarity compared to Ezetimibe; potential differences in metabolic stability
CAS 191330-56-0 ((3R,4S)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-4-(4-hydroxyphenyl)azetidin-2-one) Hydroxyl group at 4-phenyl; 3-oxopropyl chain 407.41 Intermediate with higher polarity than the target compound; used in impurity profiling
SCH58235 (Active metabolite of SCH48461) Glucuronide conjugate at C4-phenol ~600 (estimated) 400x more potent than SCH48461 in primates; highlights role of hydrophilic modifications

Structural and Functional Analysis

Substituent Effects on Bioactivity :

  • The benzyloxy group in the target compound enhances synthetic stability but renders it pharmacologically inactive until deprotection to a hydroxyl group . In contrast, Ezetimibe’s hydroxyl group is critical for binding to the Niemann-Pick C1-Like 1 (NPC1L1) protein, a key cholesterol transporter .
  • 3-Oxopropyl vs. 3-Hydroxypropyl Chains : The ketone group in the target compound’s 3-oxopropyl chain increases electrophilicity, making it reactive in reduction steps during synthesis. Ezetimibe’s 3-hydroxypropyl chain improves water solubility and bioavailability .

Impact of Protecting Groups :

  • The benzyloxy group (target compound) is a common protecting group in organic synthesis, requiring catalytic hydrogenation for removal . Compounds with alternative protecting groups, such as tert-butyldiphenylsilyloxy (), exhibit distinct stability profiles and synthetic challenges .

Stereochemical Considerations :

  • Enantiomers of azetidin-2-one derivatives, such as the R-enantiomer of Ezetimibe, show reduced efficacy, underscoring the importance of the (3R,4S) configuration for cholesterol inhibition .

Physicochemical Properties

  • Solubility : The benzyloxy group in the target compound reduces aqueous solubility compared to Ezetimibe’s hydroxylated form .
  • Stability : The oxopropyl chain in the target compound may confer higher thermal stability, as evidenced by its crystalline structure .

Preparation Methods

Solvent Systems

Solvent TypeRoleExamplesImpact on Yield
Cyclic ethersFacilitate borane reductionsTetrahydrofuran (THF)~85–90%
Halogenated hydrocarbonsStabilize intermediatesDichloromethane (DCM)Moderate
Aromatic hydrocarbonsEnhance solubilityTolueneHigh purity

The use of tetrahydrofuran in borane-mediated reductions ensures optimal solubility of intermediates, achieving yields exceeding 85%.

Catalysts and Reducing Agents

  • Borane-dimethyl sulfide (BMS) : Preferred for its stability and selectivity in ketone reductions.

  • Corey’s reagent (oxazaborolidine) : Enhances enantioselectivity, critical for maintaining the (3R,4S) configuration.

A catalytic system comprising 10 wt% Pd(OH)₂/C under hydrogen atmosphere is employed for benzyl group deprotection in downstream steps, though this applies to subsequent stages of ezetimibe synthesis.

Purification and Isolation Techniques

Crystallization

Recrystallization from methanol/water mixtures (1:3 v/v) yields Compound 1 with >99% purity. This method exploits the compound’s limited solubility in aqueous media.

Chromatography

  • Flash column chromatography : Utilizes ethyl acetate/hexane (1:1) to resolve diastereomers, achieving ≥98% enantiomeric excess (ee).

  • HPLC-MS monitoring : Validates chemical purity (>99%) and detects residual solvents.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Patents highlight the adoption of continuous flow systems to mitigate exothermic risks during borane reductions. This approach reduces reaction times from 12 hours (batch) to 4 hours, enhancing throughput.

Quality Control Metrics

ParameterSpecificationAnalytical Method
Enantiomeric purity≥99% eeChiral HPLC
Chemical purity≥99% by areaHPLC-MS
Residual solvents<500 ppm (ICH guidelines)GC-FID

Challenges and Mitigation Strategies

Stereochemical Drift

The (3R,4S) configuration is prone to epimerization under acidic conditions. Solutions include:

  • Low-temperature reactions (0–5°C) during imine formation.

  • Anhydrous solvents to prevent hydrolysis of the β-lactam ring.

Byproduct Formation

Unwanted isomers (e.g., 3R,4R) are minimized using chiral auxiliaries such as Evans oxazolidinones, reducing byproducts to <1% .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the azetidin-2-one core with stereochemical precision?

  • Methodological Answer : The azetidin-2-one ring can be synthesized via cyclization of β-lactam precursors. Key steps include:

  • Stereoselective ketone reduction : Use chiral catalysts (e.g., CBS reduction) to control the configuration at C3 and C4 .
  • Protection/deprotection : Benzyloxy groups require protection (e.g., benzyl ether) during coupling reactions to avoid side reactions .
  • Cyclization conditions : Employ bases like NaH or K₂CO₃ in anhydrous THF to facilitate ring closure .
    • Data Reference : Fluorinated aryl ketones synthesized under mild, metal-free conditions achieved yields >80% (reaction time: 6–12 hrs) .

Q. Which spectroscopic techniques are critical for confirming stereochemistry and substituent placement?

  • Methodological Answer :

  • ¹⁹F NMR : Distinguishes between para- and meta-fluorophenyl environments (δ ≈ -115 to -120 ppm for para-F) .
  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB (eluent: hexane/isopropanol) .
  • X-ray crystallography : Validates absolute configuration (e.g., [(3R,4S)-piperidine derivatives confirmed via crystallography in ).

Advanced Research Questions

Q. How do competing reaction pathways affect stereochemical outcomes during fluorophenyl group installation?

  • Methodological Answer :

  • Competing mechanisms : Fluorophenyl Grignard reagents may undergo 1,2- vs. 1,4-addition to α,β-unsaturated ketones, leading to stereochemical impurities.
  • Mitigation : Use low-temperature (-78°C) reactions with Cu(I) catalysts to favor 1,2-addition .
  • Validation : Monitor reaction progress via LC-MS to detect intermediates (e.g., m/z 409.43 corresponds to molecular ion ).

Q. How can researchers resolve contradictions in biological activity data between stereoisomers?

  • Methodological Answer :

  • Comparative assays : Test (3R,4S) vs. (3S,4R) isomers in target-binding assays (e.g., enzyme inhibition).
  • Structural analysis : Correlate activity with X-ray structures of protein-ligand complexes (e.g., piperidine sulfonates in ).
  • Data Reference : Hydroxyphenyl analogs (CAS 163380-16-3) showed 10-fold higher potency than benzyloxy derivatives .

Q. What strategies optimize electrophilic substitution reactivity in fluorophenyl-substituted azetidinones?

  • Methodological Answer :

  • Directing effects : Fluorine’s electron-withdrawing nature deactivates the ring, favoring nitration/sulfonation at the benzyloxy-substituted phenyl group.
  • Protection : Temporarily replace benzyloxy with TBS ether to stabilize the ring during harsh conditions .
  • Case Study : Fluoropyrimidines synthesized with electron-deficient aryl groups showed regioselectivity >95% under HNO₃/H₂SO₄ .

Key Research Gaps

  • Stereochemical Stability : Investigate epimerization risks under physiological conditions (pH 7.4, 37°C) using accelerated stability studies.
  • Metabolite Identification : Use LC-HRMS to trace hydroxylation/oxidation pathways of the benzyloxy group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cholesterol absorption inhibitor 1
Reactant of Route 2
Reactant of Route 2
Cholesterol absorption inhibitor 1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.